3-Chloro-3-methyl-oxetane

Electron spectroscopy Oxetane reactivity Electronic structure

3-Chloro-3-methyl-oxetane (CAS 1903143-40-7, C₄H₇ClO, MW 106.55 g/mol) is a 3,3-disubstituted oxetane in which a chlorine atom and a methyl group are bonded directly to the same ring carbon. This cyclic ether is classified as a haloalkyl oxetane building block.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Cat. No. B12861392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methyl-oxetane
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC1(COC1)Cl
InChIInChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3
InChIKeyFICDXBDKHJNWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-methyl-oxetane: A Reactive Halo-Oxetane Building Block for Medicinal Chemistry and Polymer Research


3-Chloro-3-methyl-oxetane (CAS 1903143-40-7, C₄H₇ClO, MW 106.55 g/mol) is a 3,3-disubstituted oxetane in which a chlorine atom and a methyl group are bonded directly to the same ring carbon. This cyclic ether is classified as a haloalkyl oxetane building block. The chlorine substituent provides a synthetic handle for nucleophilic displacement, cross-coupling, and elimination reactions, while the oxetane ring imparts polarity, metabolic stability, and conformational constraint when incorporated into larger molecular architectures. [1] The compound is employed as an intermediate in medicinal chemistry campaigns, particularly where a quaternary carbon center and a latent reactive site are required.

Why 3-Chloro-3-methyl-oxetane Cannot Be Casually Substituted: The Substituent-Dependence Oxetane Paradox


3-Substituted oxetanes are not fungible commodities. The identity of the 3-substituent (Cl, Br, I, OH, CH₂OH, etc.) dictates ring-strain energy, ionization potential, leaving-group ability, steric encumbrance, and hydrogen-bonding capacity—all of which govern reactivity in ring-opening, polymerization, and downstream derivatization. [1] A chlorine atom directly attached to the oxetane ring in 3-chloro-3-methyl-oxetane creates a distinct electrophilic center whose reactivity differs substantially from that of chloromethyl (–CH₂Cl) or hydroxymethyl (–CH₂OH) congeners. [2] In practice, substituting this compound with a non-halogenated analog (e.g., 3,3-dimethyloxetane) eliminates the possibility of post-synthetic functionalization via nucleophilic displacement, while switching to a bromo or iodo analog alters both the kinetic profile of subsequent reactions and the physicochemical properties of the final product.

3-Chloro-3-methyl-oxetane: Quantitative Differentiation Evidence for Scientific Selection


First Vertical Ionization Potential Differentiates Halogenated Oxetane Reactivity

The first vertical ionization potential (IP), measured as the energy required to remove an electron from the oxygen lone pair of the oxetane ring, provides a quantitative measure of the nucleophilicity of the ring oxygen and correlates with reactivity in Lewis acid-catalyzed ring-opening reactions. For the halogenated methyloxetane series, photoelectron spectroscopy yields a clear gradation: 3-chloromethyl-3-methyloxetane (ClMMO) exhibits an IP of 9.76 eV, compared to 9.68 eV for 3-bromomethyl-3-methyloxetane (BrMMO) and 9.33 eV for 3-iodomethyl-3-methyloxetane (IMMO). [1] The higher IP of the chloro derivative (+0.08 eV vs. Br; +0.43 eV vs. I) indicates a less nucleophilic oxygen lone pair, which is consistent with the greater electronegativity of chlorine drawing electron density away from the ring. Although the direct structural analogue 3-chloro-3-methyl-oxetane (chlorine directly on the ring rather than on a methyl group) has not been characterized in the published photoelectron literature, the class-level trend for halogenated oxetanes supports the inference that the chloro substituent imparts a measurably higher oxygen IP than the corresponding bromo or iodo compounds, translating into differentiated reactivity in acid-catalyzed ring-opening reactions. [2]

Electron spectroscopy Oxetane reactivity Electronic structure

Side-Chain Steric Congestion: Quaternary Carbon Effects on Metabolic Robustness

3,3-Disubstituted oxetanes bearing a quaternary carbon at the 3-position, such as 3-chloro-3-methyl-oxetane, introduce higher steric congestion at the ring attachment point compared to 3-monosubstituted or 3-methyl-hydroxymethyl oxetanes. Building-block selection guides published by major chemical suppliers explicitly classify chloromethyl, methyl-substituted oxetanes as offering 'higher steric congestion' that serves to 'build more metabolically robust, more three-dimensional side chains.' The chlorine atom, being larger and more electronegative than hydrogen, further amplifies the steric shielding of the quaternary center relative to 3-methyl-3-hydroxymethyl oxetane (CAS 3143-02-0), which lacks the halogen. While quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for 3-chloro-3-methyl-oxetane itself have not been published in the open literature, the structural logic is grounded in established medicinal chemistry principles: quaternary carbons with electron-withdrawing substituents impede oxidative metabolism at adjacent positions. [1]

Metabolic stability Steric shielding Drug design

Leaving-Group Ability: Chlorine as a Balanced Electrophilic Handle for Downstream Functionalization

The chlorine atom in 3-chloro-3-methyl-oxetane serves as a leaving group in nucleophilic substitution reactions, enabling conversion to azides, amines, thiols, and other functionalized oxetane derivatives. This reactivity is analogous to but distinct from that of 3-chloromethyl-3-methyloxetane, where the chlorine is located on a pendant methyl group. In the chloromethyl variant, the reaction with sodium azide proceeds to give 3-azidomethyl-3-methyloxetane in yields of 85–97% under optimized phase-transfer conditions. For the ring-chlorinated analogue (3-chloro-3-methyl-oxetane), the chlorine is directly attached to the strained oxetane ring, which alters the hybridization of the carbon bearing the leaving group from sp³ (exocyclic) to sp³ (endocyclic). This difference is expected to modulate both the rate of nucleophilic displacement and the stability of the transition state. Direct quantitative kinetic data comparing the displacement rates of endocyclic vs. exocyclic chlorine in oxetane systems have not been published; however, the established synthetic utility of the chloromethyl congener in click chemistry applications provides a conservative lower-bound expectation for the ring-chlorinated analogue.

Nucleophilic substitution Click chemistry precursor Synthetic utility

Polymerization Kinetics: Narrow Dispersity and Self-Regulating Molecular Weight in Oxetane Ring-Opening Polymerization

The ring-opening polymerization kinetics of 3-methyl-3-chloromethyloxetane (MCMO) with the i-Bu₃Al–H₂O catalyst system have been thoroughly characterized: the propagation rate constant is (1.9 ± 0.3) × 10³ min⁻¹, and the resulting polymer exhibits a high molecular weight (∼10⁶) with an exceptionally narrow dispersity (Mw/Mn = 1.30 ± 0.05), independent of conversion and initial monomer/catalyst concentrations. [1] This self-regulating behavior is attributed to a zwitterionic propagation mechanism with spontaneous monomolecular termination. Although the kinetic parameters for the ring-chlorinated analogue (3-chloro-3-methyl-oxetane) have not been separately reported, the polymerization mechanism for 3,3-disubstituted oxetanes is general, and the presence of the electronegative chlorine substituent is predicted to influence the propagation rate through inductive effects on the oxonium ion stability. [2] Researchers developing precision polyoxetane materials should consider that the narrow dispersity observed for the chloromethyl monomer suggests similar architectural control may be achievable with the chloro analogue.

Cationic ring-opening polymerization Kinetics Narrow dispersity polymers

3-Chloro-3-methyl-oxetane: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Oxetane-Containing Bioisosteres with a Built-In Diversification Handle

Research groups engaged in structure–activity relationship (SAR) exploration of oxetane-containing drug candidates can utilize 3-chloro-3-methyl-oxetane as a key intermediate. The chlorine atom serves as a latent point for nucleophilic displacement (e.g., to install azido, amino, thioether, or alkoxy groups) without the need for pre-installation of a tosylate or mesylate leaving group, reducing step count. [1] The quaternary carbon at position 3 provides metabolic shielding at the attachment point, consistent with the broader medicinal chemistry experience that 3,3-disubstituted oxetanes are more metabolically stable than their 3-monosubstituted counterparts. [2]

Polymer Science: Synthesis of Precision Polyoxetanes with Predictable Dispersity

Polymer chemists developing cationic ring-opening polymerization (CROP) protocols for oxetane monomers can employ 3-chloro-3-methyl-oxetane as a monomer candidate. The kinetic behavior documented for the structurally analogous 3-methyl-3-chloromethyloxetane—specifically the ability to achieve narrow dispersity (Mw/Mn ≈ 1.3) and high molecular weight (~10⁶) under self-regulating conditions—provides a strong rationale for exploring the chloro analogue as a monomer for precision polyoxetane materials. [1] The electronegative chlorine substituent is expected to modulate the stability of the propagating oxonium ion, potentially offering a different polymerization rate profile compared to non-halogenated oxetanes.

Energetic Materials: Precursor to Azido-Functionalized Oxetane Monomers

In the field of energetic binders and plasticizers, oxetane monomers bearing azido groups (e.g., AMMO, BAMO) are valued for their high energy density. 3-Chloro-3-methyl-oxetane, following chlorine displacement with sodium azide, can serve as a direct precursor to azido-functionalized oxetane derivatives. The synthetic efficiency of the azidation step has been demonstrated for the chloromethyl analogue (85–97% yield), establishing feasibility for the chloro-substituted variant. [1] The resulting azido-oxetane can be copolymerized with other energetic monomers to tune the mechanical and ballistic properties of propellant formulations.

Chemical Biology: Click Chemistry Reagent Synthesis

The chlorine atom in 3-chloro-3-methyl-oxetane provides a reactive entry point for installing alkyne or azide functionalities suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. [1] Compared to the widely used 3-hydroxymethyl-3-methyloxetane, which requires separate activation steps (e.g., tosylation, mesylation) prior to substitution, the chloro derivative offers a one-step displacement pathway, streamlining the synthesis of oxetane-containing click reagents for bioconjugation and chemical probe development.

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